(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluorophenyl group, which imparts distinct characteristics such as increased stability and reactivity compared to non-fluorinated analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a precursor molecule through radical or nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the trifluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
Trifluoromethyl pyrimidine derivatives: These compounds also feature trifluoromethyl groups and are explored for their bioactivities.
Uniqueness
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is unique due to its specific amino acid framework combined with the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
646066-72-0 |
---|---|
Molekularformel |
C9H10F3NO3 |
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H8F3NO2.H2O/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15;/h1,3,8H,2,13H2,(H,14,15);1H2/t8-;/m0./s1 |
InChI-Schlüssel |
LRARQLPZGXHRNV-QRPNPIFTSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N.O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.